![molecular formula C22H26N2O2S B4259574 N-phenyl-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B4259574.png)
N-phenyl-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide
Overview
Description
N-phenyl-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide, commonly known as PTAC, is a chemical compound that is extensively used in scientific research. PTAC is a piperidine-based compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. The compound is synthesized through a complex process that involves the reaction of various reagents.
Mechanism of Action
The mechanism of action of PTAC is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and the inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
PTAC has been shown to exhibit significant anti-inflammatory and analgesic properties in various animal models. The compound has also been investigated for its potential use as a treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease. PTAC has been shown to exhibit neuroprotective properties and may help to prevent the death of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PTAC in lab experiments is its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using PTAC in lab experiments is its complex synthesis method. The synthesis of PTAC requires careful attention to the reaction conditions and the purity of the reagents, which can be time-consuming and expensive.
Future Directions
There are several future directions for the use of PTAC in scientific research. One potential area of investigation is the development of new drugs based on the structure of PTAC. The compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Another potential area of investigation is the use of PTAC as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. PTAC has been shown to exhibit neuroprotective properties and may help to prevent the death of neurons in the brain.
Scientific Research Applications
PTAC has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anti-inflammatory and analgesic properties. PTAC has also been investigated for its potential use as a treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-phenyl-3-[1-(2-phenylsulfanylacetyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(23-19-7-3-1-4-8-19)12-11-18-13-15-24(16-14-18)22(26)17-27-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUFCYNWXXTTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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